

Pyridafol: A Toxicological Deep Dive into Its Impact on Non-Target Organisms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pyridafol**

Cat. No.: **B1214434**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the toxicological data for **Pyridafol**, the primary herbicidally active metabolite of the herbicide Pyridate, concerning non-target organisms. The information is intended for researchers, scientists, and drug development professionals to facilitate a thorough understanding of its environmental safety profile. This document summarizes key toxicological endpoints, details experimental methodologies, and visualizes relevant biological pathways.

Executive Summary

Pyridafol, a pyridazine herbicide, functions by inhibiting photosynthetic electron transport at the photosystem II receptor site. While effective against target weeds, its potential impact on non-target terrestrial and aquatic organisms is a critical aspect of its environmental risk assessment. This guide compiles available quantitative toxicity data, outlines the methodologies used in key studies, and presents a visual representation of its mode of action.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity of **Pyridafol** to a range of non-target organisms.

Table 1: Aquatic Organism Toxicity Data for Pyridafol

Organism	Species	Endpoint	Value (mg/L)	Exposure Duration	Source Quality
Temperate Freshwater Fish	Oncorhynchus mykiss (Rainbow Trout)	Acute LC ₅₀	> 20.0	96 hours	A5[1]
Temperate Freshwater Fish	Oncorhynchus mykiss (Rainbow Trout)	Chronic NOEC	20	21 days	A5[1]
Temperate Freshwater Aquatic Invertebrates	Daphnia magna	Acute EC ₅₀	26.1	48 hours	A5[1]
Temperate Freshwater Aquatic Invertebrates	Daphnia magna	Chronic NOEC	5.0	21 days	A5[1]

Source Quality: A5 = EU regulatory and evaluation data as published by EC, EFSA (RAR, DAR & Conclusion dossiers), EMA (e.g. EU Annex III PIC DGD) (EU - Pesticides database; EFSA Scientific Publications) 5 = Verified data used for regulatory purposes.[1]

Table 2: Terrestrial Organism Toxicity Data for Pyridafol

Note: Specific quantitative data for terrestrial organisms from primary literature or publicly accessible regulatory documents remains limited. The following information is based on risk assessments of the parent compound, Pyridate, which rapidly transforms into **Pyridafol** in the environment. A summary of terrestrial toxicity data is referenced in Health Canada's Proposed Registration Decision PRD2021-04, Appendix I, Table 15, though the full appendix is not publicly available in the provided search results.[2]

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited are based on standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data quality and comparability across different studies and chemicals.

Aquatic Toxicity Testing

- Fish Acute Toxicity Test (OECD 203): This test determines the median lethal concentration (LC_{50}) of a substance in fish over a 96-hour exposure period. Fish are exposed to various concentrations of the test substance in a controlled environment. Observations of mortality and sublethal effects are recorded at 24, 48, 72, and 96 hours.
- Daphnia sp. Acute Immobilisation Test (OECD 202): This test evaluates the acute toxicity to Daphnia magna. The endpoint is the median effective concentration (EC_{50}) that causes immobilization of 50% of the daphnids within a 48-hour exposure period.
- Fish Early-life Stage Toxicity Test (OECD 210) / Daphnia Magna Reproduction Test (OECD 211): These chronic studies are designed to determine the No Observed Effect Concentration (NOEC), which is the highest concentration at which no statistically significant adverse effects on reproduction, growth, or survival are observed over a longer exposure period (e.g., 21 days for Daphnia).

Terrestrial Toxicity Testing

Standardized OECD guidelines are also employed for terrestrial ecotoxicology studies, including:

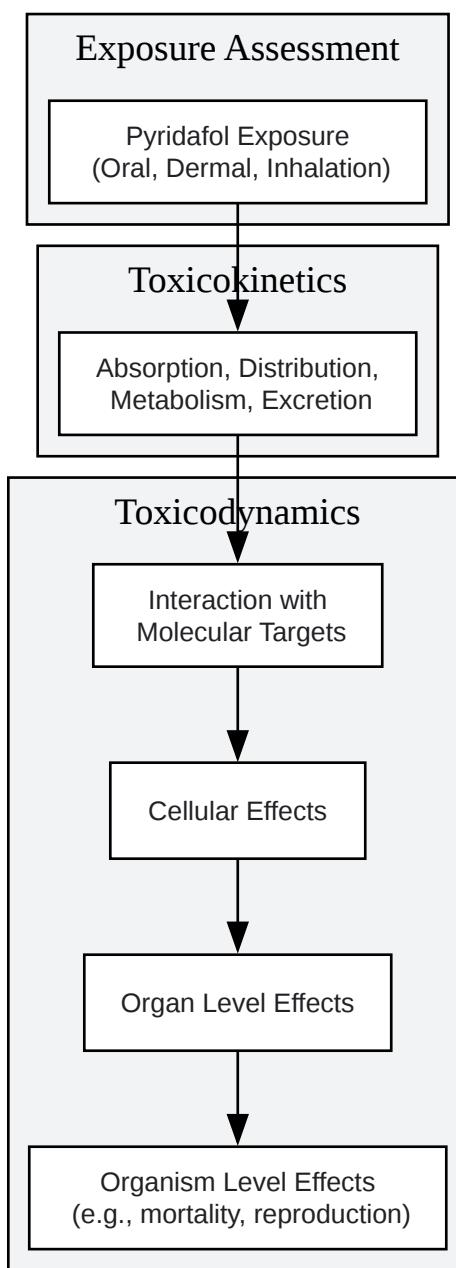
- Earthworm Acute Toxicity Test (OECD 207)
- Avian Acute Oral Toxicity Test (OECD 223)
- Terrestrial Plant Test (OECD 208)

These tests are conducted under controlled laboratory conditions to assess the short-term and long-term effects of a substance on representative terrestrial species.

Signaling Pathways and Mechanisms of Action

Inhibition of Photosystem II in Photosynthetic Organisms

The primary mode of action of **Pyridafol** in plants and algae is the inhibition of photosynthesis. It specifically targets the D1 protein in Photosystem II (PSII), blocking the electron transport chain and halting the production of energy required for plant growth.



[Click to download full resolution via product page](#)

Caption: **Pyridafol** competitively inhibits electron transport in Photosystem II.

Toxicological Pathways in Non-Target Animals

The specific toxicological signaling pathways of **Pyridafol** in non-target animals are not as well-defined as its herbicidal mode of action. Herbicides, in general, are designed to target plant-specific processes. However, at high concentrations, they can have off-target effects in animals. For pyridazine herbicides, the toxicological concerns in animals are generally low based on available data. The following workflow illustrates a generalized approach to assessing the toxicological risk of a substance like **Pyridafol** in non-target animals.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for toxicological assessment in non-target animals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyridafol (Ref: CL 9673) [sitem.herts.ac.uk]
- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- To cite this document: BenchChem. [Pyridafol: A Toxicological Deep Dive into Its Impact on Non-Target Organisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214434#pyridafol-toxicological-data-in-non-target-organisms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com